
1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde” is an organic compound that contains a cyclopentane ring, which is a ring of five carbon atoms, and a prop-2-en-1-yl group, which is a three-carbon chain with a double bond between the first and second carbons. The compound also contains a carbaldehyde group, which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopentane ring, followed by the addition of the prop-2-en-1-yl group and the carbaldehyde group. This could potentially be achieved through a series of reactions including ring-forming reactions and addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclopentane ring, with the prop-2-en-1-yl group and the carbaldehyde group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the double bond in the prop-2-en-1-yl group or the carbonyl group in the carbaldehyde group. These could undergo addition reactions, oxidation or reduction reactions, or other types of reactions common to alkenes and carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the types of bonds in the molecule. These could include its boiling and melting points, its solubility in various solvents, its density, and other properties .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The asymmetric synthesis of functionalized cyclopentanones through a multicatalytic process involving Michael addition and an intramolecular crossed benzoin reaction demonstrates the utility of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde derivatives. This process, catalyzed by secondary amines and N-heterocyclic carbenes, yields cyclopentanones with high enantioselectivities, indicating its potential for the synthesis of complex organic molecules with high stereoselectivity (S. Lathrop & T. Rovis, 2009).
Gold-catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of certain propargylic alcohols lead to the formation of valuable 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the versatility of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde analogs in synthesizing heterocyclic structures. This method features operational simplicity and high efficiency across a variety of substrates (Prasath Kothandaraman et al., 2011).
Rh(I)-catalyzed Cyclization
The Rh(I)-catalyzed cyclization of 1-arylprop-2-yn-1-ol derivatives utilizing rhodium migration offers a pathway to cyclopentanone derivatives fused with aromatic rings. This method provides a straightforward approach to accessing structurally complex cyclopentanones, demonstrating the utility of related 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde compounds in the synthesis of cyclic ketones (H. Yamabe et al., 2005).
Radical Alkylarylation and Acylarylation
The radical 1,2-alkylarylation/acylarylation of allylic alcohols with aldehydes, including cyclopropanecarbaldehyde, through a radical neophyl rearrangement presents another innovative application. This method yields 1,2-diphenyl-3-alkyl propanones and 1,4-dicarbonyl compounds, underlining the potential of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde and its derivatives in radical transformations (C. Pan et al., 2017).
Mecanismo De Acción
The mechanism of action of this compound would depend on its use. If it were used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds as part of the reaction process.
Safety and Hazards
As with any chemical compound, handling “1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, using the compound only in a well-ventilated area or under a fume hood, and avoiding contact with skin or eyes .
Propiedades
IUPAC Name |
1-prop-2-enylcyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2,8H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVLEPINACTYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

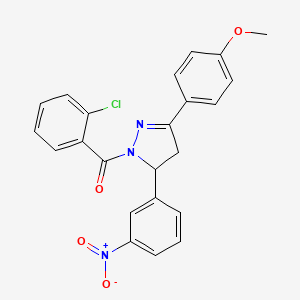

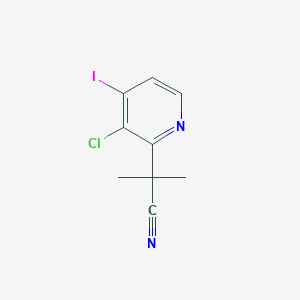
![7-Ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2953581.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953583.png)
![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2953584.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2953586.png)


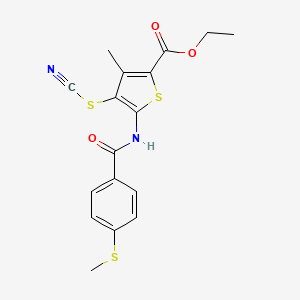
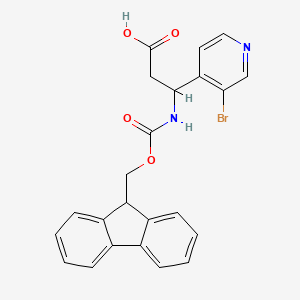
![2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953592.png)
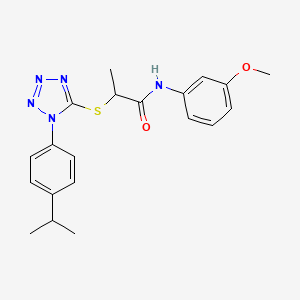
![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)